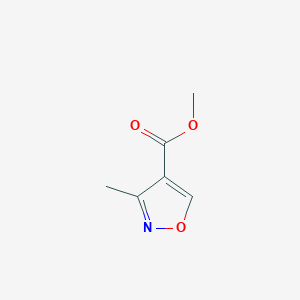

甲酸甲酯3-甲基异噁唑-4-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-methylisoxazole-4-carboxylate” is a chemical compound with the molecular formula C6H7NO3 . It is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

The molecular structure of “Methyl 3-methylisoxazole-4-carboxylate” consists of a five-membered isoxazole ring with a methyl group attached to the 3rd carbon and a carboxylate group attached to the 4th carbon .Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. For instance, they can participate in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . They can also react with arylisothiocyanates to form arylaminothioxopropanoates .Physical and Chemical Properties Analysis

“Methyl 3-methylisoxazole-4-carboxylate” is a white to light yellow crystal powder . The average mass of the molecule is 141.125 Da .科学研究应用

化学合成和修饰

3-甲基异恶唑-4-羧酸甲酯在各种化学合成过程中作为前体。它已有效地用于甲基的溴化,从而生产出 3-芳基-5-溴甲基-异恶唑-4-羧酸甲酯。该化合物很重要,因为它进一步充当获得 3-芳基-5-甲酰基-异恶唑-4-羧酸甲酯的前体。在此过程中产生的产物被用作合成异恶唑稠合杂环的底物 (Roy 等人,2004 年)。此外,3-甲基异恶唑-4-羧酸甲酯已参与六种 3-甲基异恶唑-5-羧酰胺和十二种 5-[(1H-吡唑-1-基)羰基]-3-甲基异恶唑的一锅合成,显示了其在化学转化中的多功能性 (Martins 等人,2002 年)。

光化学和光谱学

在光化学和光谱学领域,3-甲基异恶唑-4-羧酸甲酯已用于基质分离和傅里叶变换红外 (FTIR) 光谱研究。此类研究之一涉及合成 4-氯-5-苯基异恶唑-3-羧酸甲酯 (MCPIC),该物质在低温下在氩和氙基质中分离并使用 FTIR 光谱进行分析。该研究提供了对 MCPIC 低能构象的宝贵见解,加深了对异恶唑衍生物光化学的理解 (Lopes 等人,2011 年)。

催化和生化反应

3-甲基异恶唑-4-羧酸甲酯也参与了催化和生化反应的研究。例如,它参与了 Pd 催化的 C(sp(3))-H 键活化,展示了其在促进各种化合物的选择性和有效芳基化和烷基化方面的潜力。这种操纵 C-H 键的能力在有机合成和药物发现中具有深远的影响 (Pasunooti 等人,2015 年)。

杂环合成

3-甲基异恶唑-4-羧酸甲酯的多功能性延伸到杂环化合物的合成。它已被用于开发高效的方案,用于一锅制备烷基 3-芳基-5-甲基异恶唑-4-羧酸酯,展示了其在合成异恶唑库中的用途,这在药物研究和开发中至关重要 (Zhu 等人,2011 年)。

安全和危害

未来方向

Isoxazole derivatives have significant potential in the field of drug discovery due to their wide spectrum of biological activities and therapeutic potential . Therefore, it is imperative to develop new eco-friendly synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

属性

IUPAC Name |

methyl 3-methyl-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-5(3-10-7-4)6(8)9-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWCWMCZEGJNQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(3-Phenylpropyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2725725.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2725726.png)

![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/no-structure.png)

![2-(5-chlorothiophene-2-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2725730.png)

![N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid](/img/structure/B2725741.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2725744.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2725747.png)